molecular formula C11H13FN4O3S B12396086 (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol

Cat. No.: B12396086
M. Wt: 300.31 g/mol
InChI Key: LMKSOCCMDKEQQH-LIJJBAKPSA-N
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Description

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties. Its structure comprises a fluorinated sugar moiety linked to a purine base, which is modified with a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.

    Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.

    Methylsulfanyl Group Introduction: Addition of the methylsulfanyl group to the purine base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each synthetic step.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The purine base can undergo reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.

Scientific Research Applications

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting their normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.

    (2R,4R,5R)-4-chloro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Contains a chlorine atom instead of fluorine.

    (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methylsulfanyl group.

Uniqueness

The presence of both the fluorine atom and the methylsulfanyl group in (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol makes it unique. These modifications enhance its stability and biological activity, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C11H13FN4O3S

Molecular Weight

300.31 g/mol

IUPAC Name

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3S/c1-20-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)19-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6-,8?,11-/m1/s1

InChI Key

LMKSOCCMDKEQQH-LIJJBAKPSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

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